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Compound of Interest

Compound Name: Butacetin

CAS No.: 2109-73-1

Cat. No.: B1208508

Get Quote

Authored for researchers, scientists, and drug development professionals, this document

provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of

Butacetin (also known as N-(4-(tert-butoxy)phenyl)acetamide).

Butacetin is an organic compound with analgesic properties. Understanding its molecular

structure is crucial for drug development and quality control. NMR spectroscopy is a powerful

analytical technique for elucidating the structure and purity of small molecules like Butacetin.

These notes provide key NMR data and a comprehensive experimental protocol for its

analysis.

Chemical Structure of Butacetin
IUPAC Name: N-(4-(tert-butoxy)phenyl)acetamide Molecular Formula: C₁₂H₁₇NO₂ Structure:
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Quantitative NMR Data
The following tables summarize the predicted ¹³C NMR chemical shifts for Butacetin. At the

time of this writing, detailed experimental ¹H NMR data with assigned coupling constants were

not readily available in the public domain.

Table 1: ¹³C NMR Chemical Shift Data for Butacetin
Atom Number Chemical Shift (δ) in ppm

1 168.5

2 24.1

3 131.6

4, 8 121.5

5, 7 120.9

6 154.6

9 78.6

10, 11, 12 28.9

Note: The chemical shifts are predicted and may vary slightly from experimental values

depending on the solvent and other experimental conditions.
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Experimental Protocols
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR

spectra of Butacetin.

Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of high-purity Butacetin for ¹H NMR and 50-

100 mg for ¹³C NMR analysis.

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for non-polar to moderately polar compounds like Butacetin. Other potential solvents

include DMSO-d₆ or Acetone-d₆. The choice of solvent can affect chemical shifts.

Dissolution: Dissolve the weighed Butacetin sample in approximately 0.6-0.7 mL of the

chosen deuterated solvent in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Ensure the liquid height is between 4.0 and 4.5 cm.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an

internal standard such as tetramethylsilane (TMS) can be added to the solvent.

Filtering (If Necessary): If the solution contains any particulate matter, filter it through a small

plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues.

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to

be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K (25 °C).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1208508/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-nmr-spectroscopic-analysis-of-butacetin
https://www.benchchem.com/product/b1208508/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-nmr-spectroscopic-analysis-of-butacetin
https://www.benchchem.com/product/b1208508/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-nmr-spectroscopic-analysis-of-butacetin
https://www.benchchem.com/product/b1208508/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-nmr-spectroscopic-analysis-of-butacetin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width (SW): -2 to 12 ppm.

Acquisition Time (AQ): 3-4 seconds.

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8-16 scans.

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Temperature: 298 K (25 °C).

Spectral Width (SW): 0 to 220 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 1024 or more, depending on the sample concentration.

Receiver Gain (RG): Adjust automatically.

Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

Phasing: Manually or automatically phase the spectrum to obtain pure absorption

lineshapes.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.
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Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its

known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to

0.00 ppm.

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the

relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to identify their

chemical shifts.

Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of Butacetin.
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Caption: Workflow for NMR analysis of Butacetin.
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To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopic Analysis of Butacetin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208508/docs#application-notes-and-protocols-for-
the-nmr-spectroscopic-analysis-of-butacetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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